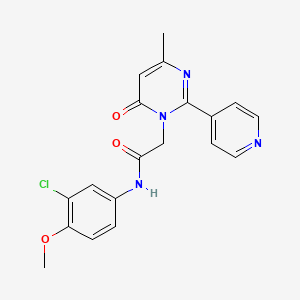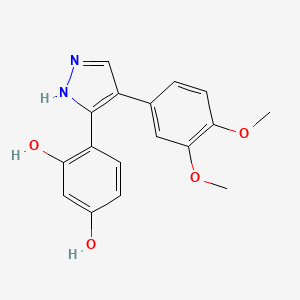
4-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol
Descripción general
Descripción
The compound “4-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Attached to this pyrazole ring is a benzene ring substituted with two hydroxyl groups (diol) and a 3,4-dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a benzene ring, which is further substituted with two hydroxyl groups and a 3,4-dimethoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
1. Fluorescent Chemosensor
The compound synthesized from similar pyrazoline derivatives has been identified as a fluorescent chemosensor for metal ion detection. Specifically, it has been used to detect Fe3+ ions through fluorometric detraction, demonstrating on-off fluorescence properties (Khan, 2020).
2. Antioxidant Activity
Another pyrazoline derivative demonstrated significant antioxidant activity. The presence of methoxy substituents on the aromatic ring in these compounds was correlated with higher antioxidant efficiency (Lavanya, Padmavathi, & Padmaja, 2014).
3. Coordination with Metal Ions
Pyrazolic hybrid ligands, which include structures similar to the compound of interest, have been used to synthesize palladium(II) complexes. These have applications in understanding metal coordination and ligand properties (Guerrero et al., 2008).
4. Antibacterial Screening
Research involving bis-pyrazoles and isoxazolyl derivatives, closely related to the compound , has been conducted to assess their antibacterial properties. This research also involves molecular modeling and physico-chemical analysis of drugs (Juneja et al., 2013).
5. Tautomeric Studies
The tautomerism of NH-pyrazoles, which have structural similarities to the compound, has been studied, providing insights into molecular structures and hydrogen bonding patterns (Cornago et al., 2009).
6. Structural Analysis of Complexes
Studies involving silver(I) and copper(II) complexes with bipyrazolyl ligands show the compound's potential for forming diverse molecular structures and understanding metal-ligand interactions (Wang et al., 2011).
7. Spectroscopic and Structural Studies
Research has been conducted on Schiff base ligands structurally related to the compound, which were characterized by spectroscopic techniques and X-ray crystallography. These studies are important for understanding molecular interactions and structural features (Hayvalı, Unver, & Svoboda, 2010).
8. Heme Polymerization Inhibitory Activity
N-Phenylpyrazoline derivatives, synthesized from compounds structurally similar to the compound , were evaluated for their heme polymerization inhibitory activity, indicating potential antimalarial properties (Ekawati, Purwono, & Mardjan, 2020).
9. Molecular Surface Analysis
The synthesis and characterization of pyrazole derivatives include Hirshfeld surface analysis, which provides insights into intermolecular interactions in the solid state, relevant for understanding molecular stability and properties (Kumara et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-15-6-3-10(7-16(15)23-2)13-9-18-19-17(13)12-5-4-11(20)8-14(12)21/h3-9,20-21H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXSUVGIJWIBDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333305 | |
| Record name | 4-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49664998 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol | |
CAS RN |
558636-53-6 | |
| Record name | 4-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



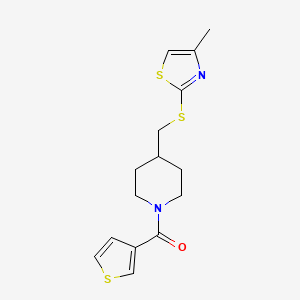
![N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B2640107.png)
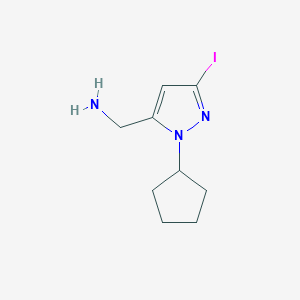
![(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2640109.png)
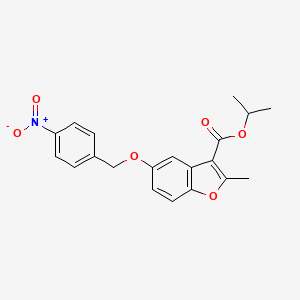
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2640111.png)
![8-ethyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2640112.png)
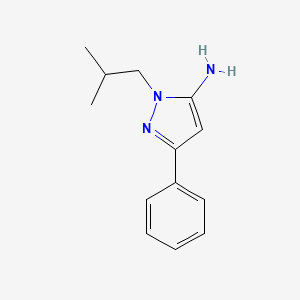
![N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2640116.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2640117.png)
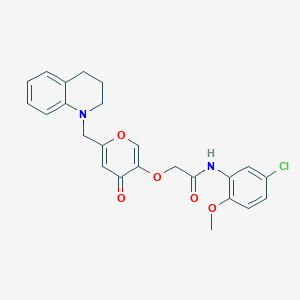
![N-[4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide](/img/structure/B2640120.png)
